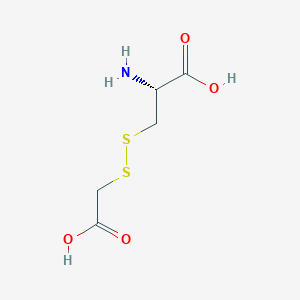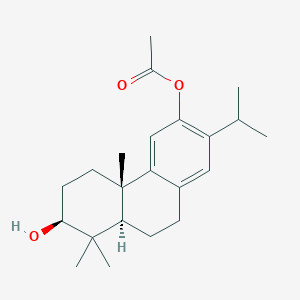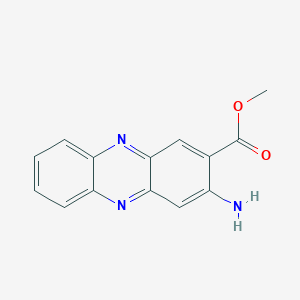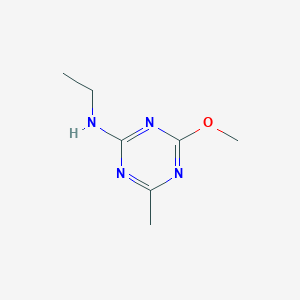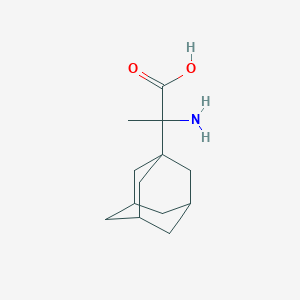
2-Adamantan-1-YL-2-aminopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Adamantan-1-YL-2-aminopropionic acid” is a chemical compound with the molecular formula C13H21NO2 . It is also known as Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-α-methyl .
Synthesis Analysis
The synthesis of “2-Adamantan-1-YL-2-aminopropionic acid” and its derivatives often involves reactions carried out in sulfuric acid media . For instance, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate .
Molecular Structure Analysis
The molecular structure of “2-Adamantan-1-YL-2-aminopropionic acid” includes an adamantane core, which is a three-dimensional polycyclic structure composed of four fused cyclohexane rings .
Chemical Reactions Analysis
In chemical reactions, “2-Adamantan-1-YL-2-aminopropionic acid” and its derivatives can react with various nucleophiles . For example, adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products .
Future Directions
Adamantyl-based compounds, including “2-Adamantan-1-YL-2-aminopropionic acid”, are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional . Therefore, the development of new adamantane derivatives and the study of their properties and applications is a promising direction for future research .
properties
IUPAC Name |
2-(1-adamantyl)-2-aminopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(14,11(15)16)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7,14H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCPNQDNUJAIFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C12CC3CC(C1)CC(C3)C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612096 |
Source


|
| Record name | 2-Amino-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantan-1-YL-2-aminopropionic acid | |
CAS RN |
16091-92-2 |
Source


|
| Record name | 2-Amino-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

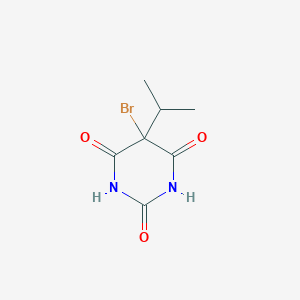
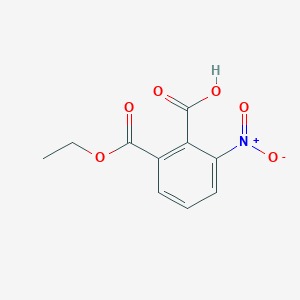
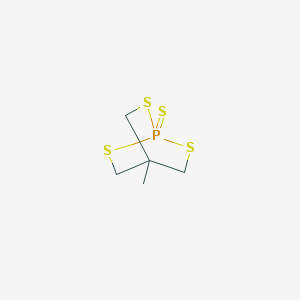
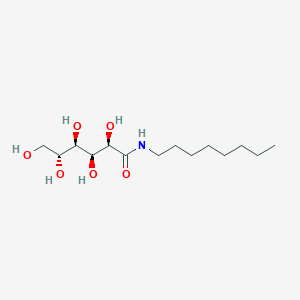
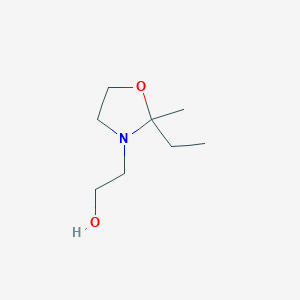
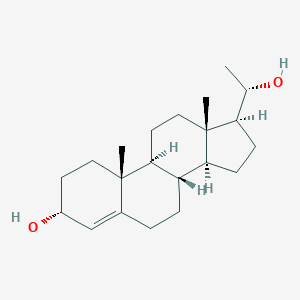
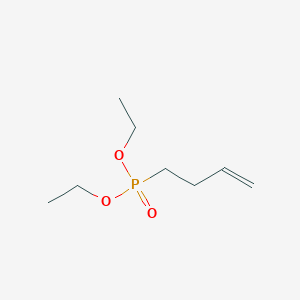
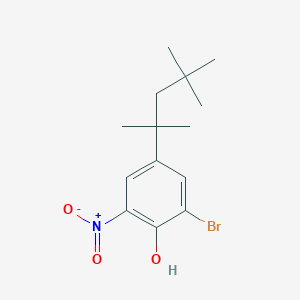
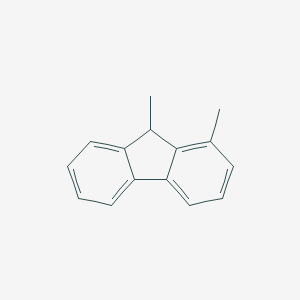
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)
